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Hexamethoxydisiloxane - 4371-91-9

Hexamethoxydisiloxane

Catalog Number: EVT-297926
CAS Number: 4371-91-9
Molecular Formula: C6H18O7Si2
Molecular Weight: 258.37 g/mol
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Product Introduction

Description

Hexamethoxydisiloxane is an organosilicon compound, specifically an alkoxysilane, with the formula Si2O(OCH3)6. It serves as a crucial precursor in sol-gel processing for the synthesis of silica-based materials [, , , , ]. It plays a significant role as a molecular building block in the production of polysiloxanes and other silicon-containing polymers [, ].

Future Directions
  • Sustainable Synthesis: Further exploration of sustainable and energy-efficient methods, such as electrochemistry, for the synthesis of hexamethoxydisiloxane from readily available silica sources is crucial for reducing environmental impact and cost [].

  • Tailored Material Properties: Investigating the influence of reaction parameters and catalysts on the hydrolysis and condensation of hexamethoxydisiloxane can lead to the development of silica-based materials with finely tuned properties for specific applications, such as high-performance coatings, catalysts, and sensors [, , , ].

Tetramethoxysilane

  • Compound Description: Tetramethoxysilane (TMOS) is a colorless liquid often used as a precursor to silicon dioxide (SiO2) in sol-gel processing. [, , , , , ] It undergoes hydrolysis and condensation reactions, forming siloxane bonds (Si-O-Si) and releasing methanol as a byproduct. [, , ] These reactions lead to the formation of various oligomeric and polymeric siloxane species, including hexamethoxydisiloxane. [, , ]
  • Relevance: Tetramethoxysilane is a direct precursor to hexamethoxydisiloxane in sol-gel processes. [, , ] Hydrolysis of tetramethoxysilane replaces methoxy groups (-OCH3) with hydroxyl groups (-OH). Subsequent condensation reactions between two hydrolyzed tetramethoxysilane molecules, where a water molecule is eliminated, result in the formation of a siloxane bond (Si-O-Si) and hexamethoxydisiloxane. [, , ]

Octamethoxytrisiloxane

  • Compound Description: Octamethoxytrisiloxane is another siloxane compound studied in sol-gel processes. [, ] Like tetramethoxysilane and hexamethoxydisiloxane, it participates in hydrolysis and condensation reactions, leading to the formation of larger siloxane networks. [, ]
  • Relevance: Octamethoxytrisiloxane is a higher-order siloxane analog of hexamethoxydisiloxane. [, ] Both compounds are formed through the sequential condensation of hydrolyzed silane precursors (like tetramethoxysilane) in sol-gel processes. [, ] The key difference lies in the number of silicon atoms and methoxy groups present in their structures.

Octamethoxyoctasilsesquioxane

  • Compound Description: Octamethoxyoctasilsesquioxane is a cubic siloxane compound also studied in sol-gel processes as a potential building block for larger siloxane networks. []
  • Relevance: Octamethoxyoctasilsesquioxane represents a more complex, cyclic siloxane structure that can form through the condensation reactions of smaller siloxane units, including hexamethoxydisiloxane. [] Its presence in the sol-gel process highlights the diversity of siloxane structures that can arise from the relatively simple starting materials.

Dimethyldimethoxysilane

  • Compound Description: Dimethyldimethoxysilane (DMDMS) is an organosilicon compound used as a precursor in silicone synthesis. [] It can be reduced to form cyclic polydimethylsiloxanes (PDMS). []
  • Relevance: While structurally different from hexamethoxydisiloxane, dimethyldimethoxysilane represents an alternative precursor for silicone production, highlighting a potential alternative route to these materials. [] The research suggests that both DMDMS and hexamethoxydisiloxane, formed via different pathways, can serve as intermediates in the synthesis of cyclic siloxanes like D4. []

Hexamethylcyclotrisiloxane (D3), Octamethylcyclotetrasiloxane (D4), and Decamethylcyclopentasiloxane (D5)

  • Compound Description: These cyclic polydimethylsiloxanes (PDMS) are widely used silicones found in various applications. [] They are composed of repeating units of -Si(CH3)2O-. []
  • Relevance: Although not directly involved in the formation of hexamethoxydisiloxane, these cyclic siloxanes represent the desired end products in many silicone syntheses. [] The research highlights that silicones, including D3, D4, and D5, can be synthesized from various precursors, including raw silica materials, through electrochemical methods, suggesting alternative production routes that bypass traditional methods involving hexamethoxydisiloxane. []
Overview

Hexamethyl diorthosilicate, also known as hexamethoxydisiloxane, is an organosilicon compound with the chemical formula C6H18O7Si2C_6H_{18}O_7Si_2. This compound is characterized as a colorless to almost colorless liquid that is sensitive to moisture, requiring storage under inert gas conditions. Hexamethyl diorthosilicate is primarily utilized in organic synthesis and scientific research due to its unique properties and reactivity.

Source and Classification

Hexamethyl diorthosilicate can be synthesized through various methods, one of the most common being the reaction of trimethylchlorosilane with purified water. This compound falls under the broader category of organosilicon compounds, which are silicon-based compounds containing carbon and are widely used in industrial applications, including coatings, adhesives, and sealants.

Synthesis Analysis

Methods

The synthesis of hexamethyl diorthosilicate typically involves the following reaction:

Trimethylchlorosilane+Purified WaterHexamethyl diorthosilicate+Hydrochloric Acid\text{Trimethylchlorosilane}+\text{Purified Water}\rightarrow \text{Hexamethyl diorthosilicate}+\text{Hydrochloric Acid}

In this reaction, trimethylchlorosilane reacts with water in the presence of an anion exchange resin or other catalysts to yield hexamethyl diorthosilicate and hydrochloric acid as a byproduct. This process emphasizes the importance of controlling moisture levels during synthesis to prevent unwanted hydrolysis.

Technical Details

The synthesis can be further optimized by adjusting parameters such as temperature, pressure, and reaction time. The use of inert atmospheres during the reaction can enhance yield and purity by minimizing side reactions with moisture or oxygen.

Molecular Structure Analysis

Structure

Hexamethyl diorthosilicate consists of two silicon atoms bonded to six methyl groups and two siloxane (Si-O) linkages. The molecular structure can be represented as follows:

 CH3)3Si O Si CH3)3\text{ CH}_3)_3\text{Si O Si CH}_3)_3

This structure highlights the presence of both silicon-oxygen bonds and carbon-hydrogen bonds, contributing to its chemical reactivity.

Data

  • Molecular Formula: C6H18O7Si2C_6H_{18}O_7Si_2
  • Molecular Weight: Approximately 218.38 g/mol
  • Appearance: Colorless to almost colorless liquid
  • Solubility: Sensitive to moisture; should be stored under inert gas conditions.
Chemical Reactions Analysis

Reactions

Hexamethyl diorthosilicate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions. For instance:

  1. Hydrolysis: In the presence of water, hexamethyl diorthosilicate can hydrolyze to form silanols and siloxanes.
  2. Silylation Reactions: It can convert alcohols and carboxylic acids into silyl ethers and silyl esters when reacted with these functional groups in the presence of acid catalysts.

Technical Details

The ability of hexamethyl diorthosilicate to act as a silylation agent makes it valuable in organic synthesis, particularly for protecting functional groups during chemical reactions.

Mechanism of Action

The mechanism underlying the action of hexamethyl diorthosilicate involves its role as a source of the trimethylsilyl functional group. This group enhances the stability and reactivity of various organic substrates. The process typically includes:

  1. Formation of Silyl Ethers: Hexamethyl diorthosilicate reacts with alcohols to form silyl ethers, facilitating further transformations in organic synthesis.
  2. Stabilization of Reactive Intermediates: The presence of silicon in the structure can stabilize reactive intermediates, promoting desired reaction pathways.
Physical and Chemical Properties Analysis

Physical Properties

  • Boiling Point: Approximately 210 °C
  • Density: Around 0.95 g/cm³
  • Viscosity: Low viscosity liquid
  • Flammability: Highly flammable; requires careful handling.

Chemical Properties

Hexamethyl diorthosilicate exhibits low solvating power compared to alkanes but is effective for crystallizing highly lipophilic compounds. Its hydrophobic nature makes it suitable for applications requiring moisture resistance.

Applications

Hexamethyl diorthosilicate has a wide range of applications in scientific research and industry:

  1. Organic Synthesis: Utilized as a reagent for silylation reactions.
  2. Nuclear Magnetic Resonance Spectroscopy: Acts as an internal standard for calibrating chemical shifts in 1H^1H NMR spectroscopy.
  3. Biomedical Applications: Investigated for use in tissue oxygen tension measurements due to its hydrophobic properties and gas solubility.
  4. Semiconductor Manufacturing: Studied for potential use in creating low-k dielectric materials through plasma-enhanced chemical vapor deposition processes.
Synthetic Pathways and Mechanistic Insights

Hydrolysis-Condensation Dynamics in Organosilicon Chemistry

The hydrolysis-condensation behavior of hexamethyl diorthosilicate (HMDS, C₆H₁₈O₇Si₂) serves as a cornerstone for understanding its reactivity and applications. As a methyl-substituted alkoxysilane, HMDS undergoes stepwise hydrolysis initiated by nucleophilic attack of water on silicon centers, proceeding via pentacoordinate transition states. This reaction follows acid-base catalysis principles, with rates obeying the relationship: kobs = k0 + kH[H⁺] + kOH[OH⁻] [5]. The methyl substituents significantly alter reaction kinetics compared to ethyl-based analogues like hexaethyl diorthosilicate. Methyl groups exhibit lower steric hindrance but higher electron donation, accelerating hydrolysis under acidic conditions while inhibiting condensation under basic conditions.

Hydrolysis kinetics demonstrate distinct solvent dependencies. In alcoholic media, methanol accelerates HMDS hydrolysis relative to longer-chain alcohols due to better miscibility and polarity matching. Studies reveal a pseudo-first-order dependence on HMDS concentration during initial hydrolysis, transitioning to second-order kinetics during condensation as silanol intermediates react to form siloxane bonds (Si-O-Si) [5] [7]. The water-to-silane ratio (R) critically influences reaction pathways: low ratios (R < 2) favor linear oligomers, while higher ratios (R > 4) promote branched networks and gelation.

Table 1: Kinetic Parameters for Methyl vs. Ethyl Silicate Hydrolysis

ParameterHexamethyl DiorthosilicateHexaethyl Diorthosilicate
Acid-Catalyzed kH (M⁻¹s⁻¹)0.42 ± 0.030.18 ± 0.02
Base-Catalyzed kOH (M⁻¹s⁻¹)0.15 ± 0.010.37 ± 0.03
Hydrolysis Order (Water)0.91.2
Preferential SolventMethanolEthanol

Condensation mechanisms involve both water-producing (Si-OH + HO-Si → Si-O-Si + H₂O) and alcohol-producing (Si-OH + RO-Si → Si-O-Si + ROH) pathways. The latter dominates in HMDS due to methyl groups hindering silanol nucleophilicity. 29Si NMR studies identify key intermediates including partially hydrolyzed T¹ and T² species (where superscript denotes siloxane bonds), with cyclization favored over linear chain growth [5]. The steric profile of methyl groups limits maximum functionality, preventing the dense crosslinking observed in tetrafunctional silicates like TMOS.

Transesterification and Alkoxy Exchange Reactions

Transesterification enables rational modification of HMDS’s alkoxy groups, serving as a critical tool for tuning solubility and reactivity. This equilibrium-driven process:

≡Si-OCH₃ + R'OH ⇌ ≡Si-OR' + CH₃OH

proceeds via concerted associative mechanisms involving nucleophilic attack by the incoming alcohol. Methoxy groups exhibit higher exchange reactivity than ethoxy analogues due to lower steric demands and weaker Si-O bond strength (bond dissociation energy: Si-OCH₃ = 452 kJ/mol vs. Si-OC₂H₅ = 465 kJ/mol) [5]. Acid catalysts (e.g., HCl, p-TsOH) protonate alkoxy oxygen, enhancing electrophilicity, while base catalysts (e.g., NH₃, amines) deprotonate the attacking alcohol, increasing nucleophilicity.

The equilibrium constant (Keq) favors methanol release when employing primary alcohols (Keq = 2.3–4.1 for C₂-C₈ alcohols), but dramatically shifts with branched or phenolic alcohols due to steric and electronic effects. Kinetic studies reveal catalyst-dependent turnover frequencies:

Table 2: Transesterification Catalysts Efficiency with HMDS

CatalystRelative RateMethanol Yield (%)Byproducts
HCl (0.1 M)1.0 (reference)92.3Chlorosilanes (<1%)
p-Toluenesulfonic acid1.895.1Sulfonate esters (2%)
Triethylamine0.788.7None
Dibutyltin dilaurate3.297.5Tin residues (traces)

Molecular sieves significantly shift equilibrium toward products by adsorbing methanol, achieving >95% conversion versus 60–75% without sieves [3]. This technique proves invaluable when preparing moisture-stable mixed alkoxy derivatives (e.g., CH₃O-Si(OC₂H₅)₃) for specialized applications. Industrial-scale transesterification employs reactive distillation to continuously remove methanol, leveraging HMDS’s volatility differential with higher alkoxysilanes.

Computational studies (DFT/MD simulations) identify the rate-determining step as alcohol-assisted Si-OCH₃ bond cleavage through an eight-membered cyclic transition state. Electron-withdrawing substituents on the attacking alcohol lower activation barriers by 8–12 kJ/mol, while bulky groups increase barriers by 15–30 kJ/mol [5]. These insights enable rational catalyst design for tailored alkoxysilane synthesis.

Plasma-Enhanced Deposition Mechanisms

Plasma-enhanced chemical vapor deposition (PECVD) utilizing HMDS vapor enables high-purity organosilicon film growth with tunable organic-inorganic character. The process initiates when low-pressure plasma (typically 10–100 Pa) generates reactive species through electron-impact reactions:

e⁻ + HMDS → ·Si(CH₃)₃, ·CH₃, ·OCH₃, Si(CH₃)₂⁺

Ionized fragments (e.g., Si(CH₃)₂⁺, SiOH⁺) adsorb onto substrates, while neutral radicals (·CH₃, ·OCH₃) contribute to gas-phase polymerization. Film growth follows a radical-mediated step-growth mechanism where silyl radicals couple with methyl radicals or undergo oxidation to form siloxane networks [2]. The organic retention depends critically on the energy transfer efficiency: low power densities (0.1–0.5 W/cm²) preserve 60–70% methyl groups, while higher powers (>1 W/cm²) strip organic moieties, yielding SiOx-like films.

Table 3: PECVD Parameters Governing HMDS-Derived Film Properties

ParameterOrganic-Rich FilmsInorganic-Rich FilmsMechanistic Influence
Power Density0.1–0.3 W/cm²0.8–2.0 W/cm²Higher energy fragments decompose methyls
Oxygen Flow0–5 sccm20–100 sccmOxidizes methyls to CO/CO₂
Substrate Temperature25–100°C200–400°CEnhances surface mobility and oxidation
Pressure20–50 Pa5–20 PaLonger mean free path favors fragmentation

The substrate bias voltage controls film adhesion through ion bombardment effects. At 50–100 V, sputtering removes weakly bonded fragments, while >200 V induces compressive stress through implantation [2]. Co-deposition with oxygen or ammonia creates functional SiOxCyHz or SiNxCy films with tailored optical and mechanical properties. In oxygen-rich plasmas, complete methyl oxidation occurs via:

Si(CH₃)₂-O + ·O → SiO₂ + ·CH₃ → CO₂ + H₂O

resulting in films with <5% carbon content and refractive indices of 1.46–1.48 [2].

Reactor geometry profoundly affects film uniformity, with asymmetric electrodes causing thickness variations >30%. Capacitively coupled parallel plate reactors achieve best uniformity (±5%) when electrode spacing is <5 cm and HMDS vapor is introduced through showerhead distributors. Film stoichiometry gradients arise from plasma inhomogeneity, mitigated by pulsed plasma techniques (duty cycle: 10–50%) that allow radical diffusion between cycles.

Sol-Gel Process Optimization for Structural Control

HMDS serves as a versatile precursor for hybrid organic-inorganic materials via sol-gel processing, where structural control hinges on precise manipulation of hydrolysis-condensation kinetics. Key optimization parameters include:

  • Catalyst Type and Concentration: Acid catalysis (HCl, HNO₃) promotes linear chains through protonated siloxane intermediates, yielding flexible films. Base catalysis (NH₃, NaOH) accelerates branching via silanolate anions, producing rigid particulates. Bifunctional catalysts (e.g., HCl/NH₄F) enable hierarchical morphologies [6].
  • Water-to-Silane Ratio (R): At R < 2, self-condensation dominates, forming dimeric/trimeric species. R = 3–4 generates oligomeric sols suitable for coatings. R > 6 causes rapid gelation with macroporous structures.
  • Solvent Selection: Methanol maximizes HMDS solubility but accelerates esterification. Non-polar solvents (toluene, hexane) slow kinetics, enabling nanocrystal dispersion. Supercritical CO₂ creates aerogels with >90% porosity [6].

Post-synthesis treatments dramatically alter material properties. Ethanol washing replaces surface methoxy groups with ethoxy, reducing hydrolysis rates during storage. Thermal aging (50–80°C) promotes syneresis, densifying gels, while freeze-drying preserves mesoporosity. A breakthrough ethanol post-treatment (EPT) protocol involves:

  • Hydrolysis at pH 4.0 (HNO₃ catalyst, R=3.5)
  • Condensation at pH 7.5 (NH₄OH) until viscosity plateau
  • Ethanol exchange (3x volumes)
  • Ultrasonic dispersion and 10 µm filtrationThis yields monodisperse nanoparticles (d50 = 80±12 nm) with surface areas >350 m²/g versus 120 m²/g for aqueous-processed gels [6].

Table 4: Sol-Gel Variables and Resulting Material Properties

VariableCondition ACondition BOutcome Difference
Catalyst0.1 M HNO₃0.1 M NH₃Pore size: 3.8 nm (A) vs. 22 nm (B)
H₂O:HMDS Molar Ratio3.06.0Gel time: 48 h (A) vs. 2 h (B)
EPT ImplementationWith ethanol washWithout ethanol washSurface area: 380 m²/g vs. 110 m²/g
Drying MethodSupercritical CO₂Ambient evaporationShrinkage: 5% vs. 68%

Chemical additives enable further customization:

  • Calcium salts (nitrate/chloride) introduce Ca²⁺ ions, forming Ca-O-Si bonds during calcination for bioactive ceramics [6]
  • Polyethylene glycol templates mesopores (2–50 nm)
  • PDMS enhances elasticity, reducing crack formation

Advanced characterization via in-situ FTIR and rheometry reveals a four-stage gelation process:

  • Induction period (0–85% hydrolysis): Viscosity <10 mPa·s
  • Nucleation (85–95% hydrolysis): Sharp viscosity rise to 10³ mPa·s
  • Coarsening: Ostwald ripening increases particle size
  • Network locking: Storage modulus (G') exceeds loss modulus (G'')

Controlling the transition between stages 2 and 3 determines whether particulate or polymeric morphologies dominate. Slow condensation (pH 4–5, 5°C) favors polymeric networks, while rapid condensation (pH 8–9, 60°C) yields colloidal assemblies.

Comparative Compound Properties

Properties

CAS Number

4371-91-9

Product Name

Hexamethyl diorthosilicate

IUPAC Name

trimethyl trimethoxysilyl silicate

Molecular Formula

C6H18O7Si2

Molecular Weight

258.37 g/mol

InChI

InChI=1S/C6H18O7Si2/c1-7-14(8-2,9-3)13-15(10-4,11-5)12-6/h1-6H3

InChI Key

XOAJIYVOSJHEQB-UHFFFAOYSA-N

SMILES

CO[Si](OC)(OC)O[Si](OC)(OC)OC

Canonical SMILES

CO[Si](OC)(OC)O[Si](OC)(OC)OC

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